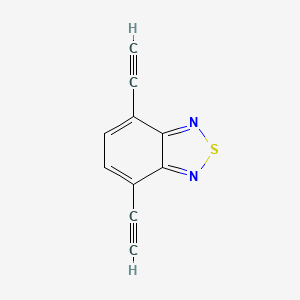
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H21NO4 . It has an average mass of 291.342 Da and a monoisotopic mass of 291.147064 Da .
Synthesis Analysis
There are several methods for synthesizing isoindoline-1,3-dione derivatives. One method involves the use of simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that adheres to green chemistry principles .Molecular Structure Analysis
The molecular structure of “2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information may be obtained from a 3D SD file or a 2D Mol file .Applications De Recherche Scientifique
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives are valuable in pharmaceutical synthesis due to their structural similarity to bioactive compounds. They serve as key intermediates in the production of various therapeutic agents. For instance, modifications of the N-isoindoline-1,3-dione scaffold can lead to compounds with potential antiseizure properties, as some derivatives have shown promising results in experimental models .
Anticancer Agents
The structural framework of isoindoline-1,3-dione derivatives makes them suitable candidates for anticancer drug development. Studies have synthesized and characterized these derivatives, investigating their cytotoxic effects on blood cancer cell lines, such as K562 and Raji. Certain derivatives have demonstrated significant inhibitory effects on the viability of these cancer cells, indicating their potential as anticancer agents .
Photochromic Materials
Lastly, the unique reactivity of N-isoindoline-1,3-dione derivatives has been utilized in the development of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices.
Each of these applications demonstrates the versatility and importance of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione in scientific research and industrial applications. The ongoing research and development in these areas continue to expand the potential uses of this compound .
Mécanisme D'action
Target of Action
The primary target of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters . The compound was also evaluated in a Parkinsonism mouse model, suggesting its potential for in vivo applications .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence dopaminergic signaling and potentially have effects on motor control and reward mechanisms .
Propriétés
IUPAC Name |
2-(4,4-diethoxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCOWABJRWQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510290 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione | |
CAS RN |
32464-55-4 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


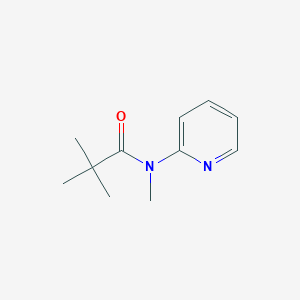
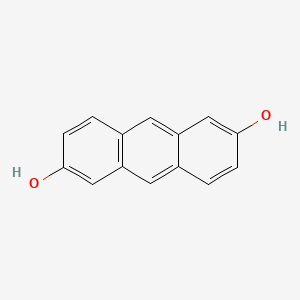
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
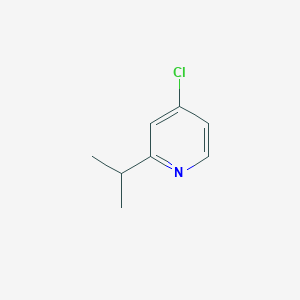
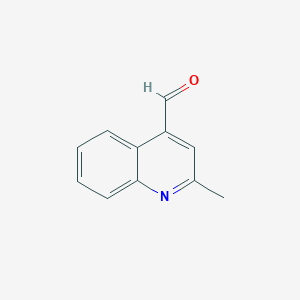

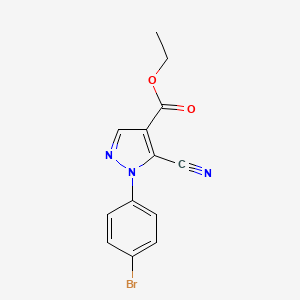
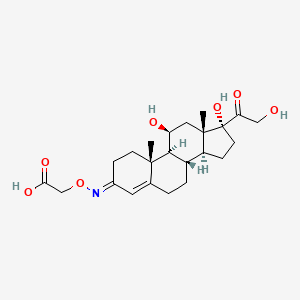

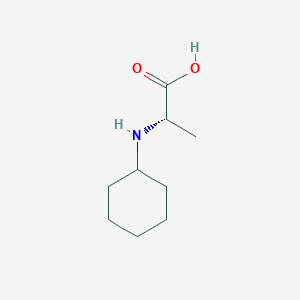
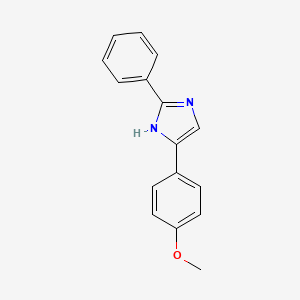
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

